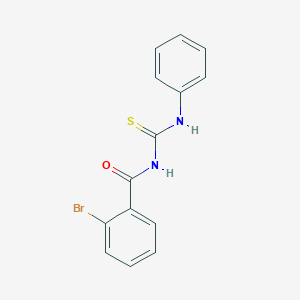![molecular formula C11H9N5O2 B232347 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is composed of a pyrimidine ring and a tetrazole ring. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Mécanisme D'action
The mechanism of action of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve immune function. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies and may have potential as a new anticancer or anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one. One area of research is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 6-chloro-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidine with benzylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one as the final product.
Applications De Recherche Scientifique
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent due to its ability to reduce inflammation.
Propriétés
Nom du produit |
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one |
|---|---|
Formule moléculaire |
C11H9N5O2 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H9N5O2/c17-9-8(6-7-4-2-1-3-5-7)10(18)16-11(12-9)13-14-15-16/h1-5,18H,6H2,(H,12,13,15,17) |
Clé InChI |
QQKLRUSSZXOEQZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232277.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)
